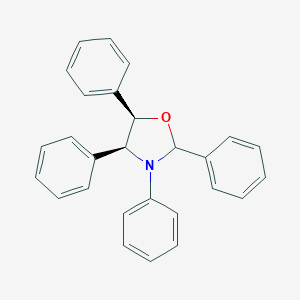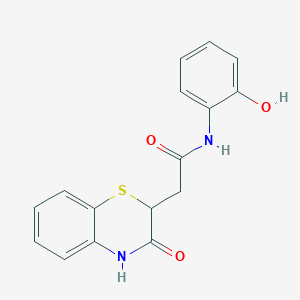
2,3,4,5-Tetraphenyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetraphenyl-1,3-oxazolidine is a heterocyclic organic compound that has been widely used in scientific research. It is a cyclic amine that contains both nitrogen and oxygen atoms in its ring structure. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetraphenyl-1,3-oxazolidine is not fully understood. However, it is believed to interact with various biomolecules in the body, including proteins and nucleic acids. This interaction can result in changes in the structure and function of these biomolecules, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
2,3,4,5-Tetraphenyl-1,3-oxazolidine has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions. Additionally, it has been found to have antimicrobial activity, making it useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,3,4,5-Tetraphenyl-1,3-oxazolidine in lab experiments is its versatility. It can be used in a wide range of reactions and has been found to be a useful building block in the synthesis of various organic compounds. However, one limitation of using this compound is its cost. It can be relatively expensive to synthesize, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2,3,4,5-Tetraphenyl-1,3-oxazolidine. One area of interest is in the development of new pharmaceuticals. This compound has been found to have anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of various diseases. Additionally, it may be useful in the development of new agrochemicals, as it has been shown to have herbicidal activity. Further research is needed to fully understand the potential applications of this compound in various fields.
In conclusion, 2,3,4,5-Tetraphenyl-1,3-oxazolidine is a valuable tool for researchers in various fields. Its unique properties make it a useful building block in the synthesis of various organic compounds, and its biochemical and physiological effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound in various fields.
Méthodes De Synthèse
The synthesis of 2,3,4,5-Tetraphenyl-1,3-oxazolidine can be achieved through a variety of methods. One common approach is the reaction of phenyl isocyanate with benzaldehyde in the presence of a catalyst. This reaction results in the formation of the cyclic amine, which can be purified through various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2,3,4,5-Tetraphenyl-1,3-oxazolidine has been used extensively in scientific research due to its unique properties. One of the major applications of this compound is in the field of organic synthesis. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C27H23NO |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(4S,5R)-2,3,4,5-tetraphenyl-1,3-oxazolidine |
InChI |
InChI=1S/C27H23NO/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29-27(23-17-9-3-10-18-23)28(25)24-19-11-4-12-20-24/h1-20,25-27H/t25-,26+,27?/m0/s1 |
Clé InChI |
BZQJXORAIOYPSZ-AJRFNQODSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@H](OC(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C2C(OC(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2C(OC(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)


![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)

![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)


